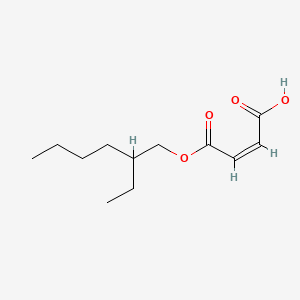

2-Ethylhexyl hydrogen maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBLWPLYPNOTJC-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897446 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-42-9, 2370-71-0 | |

| Record name | 2-Ethylhexyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-ethylhexyl) maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleic Acid Monooctyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(2-ETHYLHEXYL) MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Hydrogen Maleate

This guide provides a comprehensive technical overview of the synthesis of 2-Ethylhexyl hydrogen maleate, a key intermediate in the production of various industrial and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, a detailed experimental protocol, and the necessary validation techniques to ensure a successful and reliable synthesis.

Introduction: The Versatility of this compound

This compound, also known as mono(2-ethylhexyl) maleate, is a monoester of maleic acid. Its structure, featuring a reactive carboxylic acid group and a vinyl group, makes it a valuable precursor in organic synthesis. It serves as a crucial intermediate in the manufacturing of dioctyl sulfosuccinate (docusate) salts, which are widely used as laxatives and stool softeners.[1] Furthermore, its ability to undergo further esterification and polymerization makes it a versatile building block in the polymer and coatings industries.

This guide will focus on the direct synthesis of this compound from maleic anhydride and 2-ethylhexanol, a process that is both efficient and scalable.

The Chemistry of Synthesis: A Tale of Two Steps

The synthesis of maleates from maleic anhydride and alcohols is a two-stage process. The initial reaction involves the formation of the monoester, this compound, followed by a second, slower esterification to the diester, bis(2-ethylhexyl) maleate.[2]

Stage 1: Formation of the Monoester (this compound)

The first stage is a rapid, non-catalytic, and practically irreversible reaction.[2] It occurs readily upon mixing maleic anhydride and 2-ethylhexanol, even at temperatures below 100°C.[2] The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the monoester.

Stage 2: Formation of the Diester (Bis(2-ethylhexyl) maleate)

The subsequent conversion of the monoester to the diester is a slower, reversible reaction that typically requires a catalyst (such as sulfuric acid or p-toluenesulfonic acid) and the removal of water to drive the equilibrium towards the product.[3] This guide focuses on the synthesis of the monoester, and thus, reaction conditions are optimized to favor the product of the first stage.

Experimental Protocol: A Step-by-Step Guide

This protocol details the laboratory-scale synthesis of this compound. The key to maximizing the yield of the monoester is to control the stoichiometry of the reactants, employing a near 1:1 molar ratio of maleic anhydride to 2-ethylhexanol.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 9.81 g | 1.0 |

| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 13.02 g | 1.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| 5% w/v Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As required | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add maleic anhydride (9.81 g, 0.1 mol) and toluene (50 mL).

-

Addition of Alcohol: While stirring, slowly add 2-ethylhexanol (13.02 g, 0.1 mol) to the flask. An exothermic reaction will occur, causing a slight increase in temperature.

-

Reaction: Heat the mixture to 80-90°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the maleic anhydride spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.

-

Purification: Wash the organic layer with 5% w/v sodium bicarbonate solution (2 x 50 mL) to remove any unreacted maleic anhydride (which will have hydrolyzed to maleic acid).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting product should be a viscous, colorless to pale yellow oil.

Validation and Characterization: Ensuring Purity and Identity

A robust synthesis protocol requires a reliable method for validating the structure and purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the reaction progress.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used. The monoester will be more polar than the diester and less polar than maleic acid.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (ester and carboxylic acid): Strong absorptions around 1720-1700 cm⁻¹

-

C=C stretch (alkene): A peak around 1640 cm⁻¹

-

C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed structural information. The expected chemical shifts (in ppm) are:

-

~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~6.2-6.4 ppm: Two doublets corresponding to the vinyl protons (-CH=CH-).

-

~4.1-4.2 ppm: A triplet or doublet of doublets corresponding to the methylene protons adjacent to the ester oxygen (-OCH₂-).

-

~1.2-1.7 ppm: A series of multiplets corresponding to the protons of the ethyl and hexyl groups.

-

~0.8-1.0 ppm: Triplets corresponding to the terminal methyl groups (-CH₃).

Safety and Handling: A Scientist's First Priority

Both maleic anhydride and 2-ethylhexanol present specific hazards that require careful handling in a well-ventilated fume hood.

-

Maleic Anhydride: Corrosive and a respiratory sensitizer. It can cause severe skin burns and eye damage.[4] Inhalation of dust may cause allergy or asthma symptoms. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Ethylhexanol: May cause skin and eye irritation.

-

This compound: Classified as a skin and eye irritant.[1] It may also cause an allergic skin reaction.[1]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion: A Reliable Pathway to a Key Intermediate

The non-catalytic, one-pot synthesis of this compound from maleic anhydride and 2-ethylhexanol is a straightforward and efficient method for producing this valuable chemical intermediate. By carefully controlling the stoichiometry and reaction temperature, high yields of the monoester can be achieved. The purification and analytical techniques outlined in this guide provide a robust framework for obtaining and validating a high-purity product, empowering researchers and developers in their scientific endeavors.

References

-

Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE. Retrieved from [Link]

-

Chemius. (n.d.). Maleic Anhydride (MA). Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols.

-

Grzesik, M., Skrzypek, J., & Gumuła, T. (2000). The Effect of the Catalyst Used on the Kinetics of Di-2-Ethylhexyl Maleate Synthesis. Reaction Kinetics and Catalysis Letters, 71(1), 159-165. Retrieved from [Link]

- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.

-

R Discovery. (n.d.). Esterification Of Maleic Anhydride Research Articles - Page 1. Retrieved from [Link]

- Karakulski, K., & Grzesik, M. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Przemysł Chemiczny, 97(10), 1738-1742.

-

National Center for Biotechnology Information. (n.d.). Mono(2-ethylhexyl) maleate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-2-ethylhexyl maleate. PubChem. Retrieved from [Link]

Sources

physicochemical properties of 2-Ethylhexyl hydrogen maleate

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Hydrogen Maleate

Introduction

This compound (CAS No. 7423-42-9) is a monoester of maleic acid, a molecule of significant interest to researchers in materials science and chemical synthesis.[1][2] Unlike its more common counterpart, the diester bis(2-ethylhexyl) maleate (DOM), this monoester possesses a free carboxylic acid group, which imparts a distinct set of physicochemical properties and reactive potential.[1][3] This guide provides a comprehensive technical overview of these properties, moving from fundamental chemical identity to detailed analytical methodologies. The insights and protocols herein are designed for scientists and development professionals who require a deep, practical understanding of this compound for applications such as a chemical intermediate, a component in lubricants, or a monomer for specialized polymers.[3]

Section 1: Chemical Identity and Structure

The unique characteristics of this compound are rooted in its molecular architecture. It combines a hydrophilic carboxylic acid head, a hydrophobic 8-carbon branched alkyl chain, and a reactive carbon-carbon double bond in a cis-configuration.[1][3] This amphiphilic nature suggests potential utility in applications requiring surface activity or controlled solubility. The chiral center within the 2-ethylhexyl group may also be a consideration in specialized applications.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 7423-42-9 | [1][2][4] |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2][3] |

| Molecular Weight | 228.28 g/mol | [1][2] |

| IUPAC Name | (2Z)-4-((2-ethylhexyl)oxy)-4-oxobut-2-enoic acid | [1] |

| Common Synonyms | Mono(2-ethylhexyl) maleate, 2-Ethylhexyl maleate |[1][2] |

Section 2: Core Physicochemical Properties

The physicochemical data of a compound are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability. The properties of this compound are summarized below.

Table 2: Summary of Physicochemical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Solid powder or neat liquid | Ambient | [2][5] |

| Boiling Point | 156 °C | at 0.7 Torr | [4] |

| Density | 0.9437 g/cm³ | at 20 °C | [4] |

| Refractive Index | 1.469 | n20/D | [4] |

| Flash Point | 122.9 °C | Closed Cup | [4] |

| pKa | ~3 | [6] |

| Solubility | Soluble in DMSO; Moderate in water; Soluble in alcohols, hydrocarbons | |[5][7] |

The presence of both a polar carboxylic acid and a nonpolar ethylhexyl group gives this molecule its characteristic solubility profile.[7] Its relatively low pKa indicates that it is a moderately strong organic acid, a crucial factor for its use in pH-sensitive formulations or as a reactant in acid-base chemistry.[6]

Section 3: Analytical Characterization Methodologies

Rigorous characterization is essential to confirm the identity, purity, and stability of a chemical substance. The following section details validated protocols for the analysis of this compound.

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

Expertise & Experience: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic molecules like this compound. The method separates the analyte from impurities based on polarity. The C18 stationary phase retains the nonpolar alkyl chain, while an acidic mobile phase ensures the carboxylic acid group is protonated and does not cause peak tailing. A gradient elution is often preferred to ensure that both polar and non-polar impurities are effectively resolved and eluted.

Caption: HPLC Experimental Workflow

Trustworthiness (Self-Validating Protocol):

-

Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% (v/v) TFA in acetonitrile (ACN). Filter and degas both solutions.

-

Sample Preparation: Accurately weigh and dissolve the sample in ACN to a final concentration of 1 mg/mL.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for the C=C-C=O chromophore).

-

Injection Volume: 10 µL.

-

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Ramp linearly from 30% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 30% B and re-equilibrate.

-

-

Analysis: Inject a blank (ACN) followed by the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Structural Elucidation via Spectroscopy

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure confirmation.

-

¹H NMR: Provides information on the proton environment. Expected signals include: two distinct olefinic protons (~6.0-6.5 ppm), a multiplet for the CH proton in the ethylhexyl group, a triplet for the O-CH₂ ester protons, and a broad singlet for the acidic proton (>10 ppm), along with complex signals for the alkyl chain.

-

¹³C NMR: Confirms the carbon backbone. Key signals include two carbonyl carbons (one for the acid, one for the ester, ~165-175 ppm), two olefinic carbons (~130-135 ppm), and various aliphatic carbons for the ethylhexyl group.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective tool for confirming the presence of key functional groups.

-

Protocol: A small drop of the neat liquid or a KBr pellet of the solid is analyzed.

-

Expected Peaks: A very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two distinct C=O stretches (one for the ester ~1730 cm⁻¹ and one for the acid ~1700 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).

3.2.3 Mass Spectrometry (MS): MS is used to confirm the molecular weight and study fragmentation patterns.

-

Technique: Electrospray ionization (ESI) is suitable. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ should be observed at m/z 227.1.

-

Fragmentation: Key fragments would arise from the loss of the ethylhexyl group or cleavage at the ester linkage.[8]

Thermal Behavior Analysis (DSC/TGA)

Expertise & Experience: Understanding thermal stability is crucial for determining safe processing and storage temperatures. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition points.[9] Differential Scanning Calorimetry (DSC) detects heat flow changes, revealing melting points, glass transitions, and other phase changes.[10][11]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA or DSC pan.

-

Instrumentation:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Data Interpretation: The TGA thermogram will show the onset temperature of decomposition. The DSC thermogram will show an endotherm corresponding to the melting point.

Section 4: Synthesis and Reactivity Insights

This compound is typically synthesized via the esterification of maleic anhydride with 2-ethylhexanol.[7] Controlling the stoichiometry (a molar ratio close to 1:1) and reaction conditions is critical to favor the formation of the monoester over the diester.[12]

Caption: Synthesis of this compound

The molecule's reactivity is governed by its three primary functional regions:

-

Carboxylic Acid: Can be deprotonated to form salts or undergo further esterification to create asymmetrical diesters.

-

Ester: Susceptible to hydrolysis back to maleic acid and 2-ethylhexanol, especially under acidic or basic conditions.[6] This is a key consideration for its stability in aqueous drug formulations.

-

Alkene: The electron-deficient double bond can participate in various addition reactions, including polymerization, making it a useful monomer.

Section 5: Safety and Handling

Authoritative Grounding: According to safety evaluations, this compound is classified as a hazardous substance.[3][13]

-

Primary Hazards: It is known to cause skin irritation and serious eye damage and may cause an allergic skin reaction.[13] Some sources classify the monoester as corrosive.[3]

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a multifunctional organic molecule whose physicochemical properties are dictated by its unique combination of a carboxylic acid, an ester, and an alkyl chain. Its moderate acidity, distinct solubility profile, and specific thermal behavior make it a versatile building block for further chemical synthesis. The analytical protocols detailed in this guide provide a robust framework for researchers to ensure the quality and integrity of this compound, enabling its confident application in drug development, polymer science, and advanced materials research.

References

- Ataman Kimya. (n.d.). DI(2-ETHYLHEXYL) MALEATE.

-

National Institute of Standards and Technology. (n.d.). Bis(2-ethylhexyl) maleate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column. Retrieved from [Link]

- ECHA. (n.d.). This compound.

-

Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Maleic acid esters (medium to long Chain) - Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). Mono(2-ethylhexyl) maleate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of di-2-ethylhexyl maleate by gas chromatography. Retrieved from [Link]

-

PubChem. (n.d.). Di-2-ethylhexyl maleate. Retrieved from [Link]

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - Bis(2-ethylhexyl) Maleate.

-

Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Maleic acid esters (short chain) - Evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester.

-

Capot Chemical. (2022, June 21). MSDS of 2-Ethylhexyl hydrogen -2-ethylhexylphosphonate. Retrieved from [Link]

-

Okchem. (n.d.). Bis(2-ethylhexyl) Maleate: Properties, Specifications, and Manufacturing Insights. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020). A review on current state of research in the field of maleic anhydride esterification with alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal analysis of the produced extract: 1−TGA, 2−HDSC. Retrieved from [Link]

-

MDPI. (2023, March 10). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Retrieved from [Link]

-

PubMed. (2018, October 10). Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Retrieved from [Link]

-

UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

-

Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Retrieved from [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

Sources

- 1. Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl Maleate | CymitQuimica [cymitquimica.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. echemi.com [echemi.com]

- 5. medkoo.com [medkoo.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. CAS 7423-42-9: 2-Ethylhexyl maleate | CymitQuimica [cymitquimica.com]

- 8. MALEIC ACID MONO(2-ETHYLHEXYL) ESTER(2370-71-0) IR Spectrum [m.chemicalbook.com]

- 9. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 10. Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization? | MDPI [mdpi.com]

- 11. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 12. benchchem.com [benchchem.com]

- 13. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to 2-Ethylhexyl Hydrogen Maleate

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Ethylhexyl Hydrogen Maleate (MEHM), a monoester of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, synthesis protocols, safety profiles, and toxicological insights, grounding all information in authoritative scientific principles.

Core Identification and Chemical Structure

This compound is an organic compound classified as a monoester of maleic acid and 2-ethylhexanol. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile intermediate in chemical synthesis.

-

CAS Number : 7423-42-9[1]

-

Molecular Formula : C₁₂H₂₀O₄[1]

-

IUPAC Name : (2Z)-4-((2-Ethylhexyl)oxy)-4-oxobut-2-enoic acid[1]

-

Common Synonyms : Mono(2-ethylhexyl) maleate, 2-Ethylhexyl maleate, Monooctyl maleate[1]

The structural configuration is crucial to its reactivity. The cis isomerism of the double bond, inherited from maleic acid, influences its molecular geometry and chemical properties.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. While experimental data for the monoester is limited, properties can be inferred from its structure, computed data, and comparison with its well-characterized diester counterpart, bis(2-ethylhexyl) maleate (CAS 142-16-5).

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| XLogP3 (Computed) | 3.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 9 | [2] |

| Topological Polar Surface Area | 63.6 Ų | [2] |

Comparative Data (Bis(2-ethylhexyl) maleate):

-

Appearance : Colorless liquid[3]

-

Boiling Point : 164 °C @ 10 mmHg[4]

-

Density : ~0.94 g/cm³[3]

-

Water Solubility : 0.036 mg/L (20 °C)[3]

The presence of the free carboxylic acid group in the monoester significantly increases its polarity and potential for hydrogen bonding compared to the diester, resulting in a higher melting point (solid vs. liquid at room temperature) and different solubility characteristics.

Synthesis and Manufacturing

The synthesis of this compound is a direct extension of the well-established esterification chemistry of dicarboxylic anhydrides. The process hinges on controlling the stoichiometry to favor mono-esterification over di-esterification.

Reaction Principle

The synthesis of maleate esters from maleic anhydride and an alcohol is a two-stage process. The first stage, the formation of the monoester, is a rapid, non-catalytic ring-opening reaction that occurs at moderate temperatures. The second stage, the esterification of the remaining carboxylic acid to form the diester, is a slower, equilibrium-limited reaction that typically requires a catalyst and higher temperatures to proceed efficiently.[5]

This kinetic difference is the key to selectively synthesizing the monoester. By using a 1:1 molar ratio of reactants and maintaining moderate temperatures without a catalyst, the reaction can be stopped after the first, rapid step is complete.

Caption: Synthesis pathway for maleate esters from maleic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for laboratory-scale synthesis. Causality is emphasized in each step.

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. The setup must be under an inert atmosphere (e.g., nitrogen) to prevent moisture from the air, which could hydrolyze the starting maleic anhydride.

-

Charge Reactants: Charge the flask with maleic anhydride (1.0 molar equivalent).

-

Solvent Addition (Optional but Recommended): Add an anhydrous, inert solvent such as toluene or xylene. The solvent helps to control the reaction temperature and maintain a homogenous mixture, preventing localized overheating and potential side reactions.

-

Alcohol Addition: Slowly add 2-ethylhexanol (1.0 molar equivalent) to the stirred solution/slurry via the dropping funnel. The addition should be controlled to keep the reaction temperature below 100°C. This exothermic reaction is the rapid ring-opening of the anhydride. Controlling the temperature is critical to prevent the initiation of the second esterification step.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the maleic anhydride starting material, which can be tracked using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the anhydride C=O stretch). The reaction is typically complete within 1-2 hours.

-

Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is this compound.

-

Purification (Optional): If high purity is required, the product can be purified by recrystallization or column chromatography. Given that the product is a solid, recrystallization from a suitable solvent system is often effective.

Applications and Relevance to Drug Development

While direct applications of this compound in pharmaceutical formulations are not widely documented, its structural motifs and chemical reactivity are highly relevant. Its primary role is as a versatile chemical intermediate.[6]

-

Intermediate for Surfactants: The most significant connection to the pharmaceutical field is through the diester, bis(2-ethylhexyl) maleate. This diester is a key raw material in the production of dioctyl sulfosuccinate (DOSS) salts, such as docusate sodium.[3] Docusate salts are widely used as stool softeners and excipients in pharmaceutical formulations to aid in the solubilization of active ingredients.

-

Polymer and Resin Modification: In the broader chemical industry, it is used in the synthesis of copolymers and resins. Its incorporation can modify properties such as flexibility and adhesion.

-

Lubricants and Additives: It is also found in commercial use in lubricants and as a chemical additive.[6]

For drug development professionals, the significance of this molecule lies in its potential as a starting material or building block for more complex molecules, or as a reactive linker due to its dual functionality.

Toxicology and Safety Profile

The toxicological profile of this compound is a critical consideration for its safe handling and application. The assessment is based on available data for the monoester and toxicological principles related to its expected metabolites.

Summary of Health Hazards

-

Acute Toxicity: It exhibits moderate acute toxicity via the oral route.[6]

-

Skin and Eye Effects: The compound is expected to be corrosive to the skin and cause serious eye damage.[6] This is a critical hazard requiring stringent personal protective equipment (PPE).

-

Sensitization: Maleate esters, including the monoester, are considered to be skin sensitizers.[6]

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [2] |

| H317 | May cause an allergic skin reaction | [2] |

| H318 | Causes serious eye damage | [2] |

| H411 | Toxic to aquatic life with long lasting effects | [2] |

Mechanism of Toxicity: The Role of Hydrolysis

A central concept in understanding the systemic toxicity of this compound is its susceptibility to hydrolysis. In biological systems, esterases can cleave the ester bond, releasing its constituent parts: maleic acid and 2-ethylhexanol .[6]

The systemic toxicity is therefore expected to be driven by these hydrolysis products.[6]

-

Maleic Acid: Known to be a skin and eye irritant.

-

2-Ethylhexanol: This alcohol is a known developmental toxicant.[6] The toxicological profile of the 2-ethylhexyl moiety is further illuminated by extensive research on phthalate plasticizers. The primary active metabolite of Di(2-ethylhexyl) phthalate (DEHP) is Mono(2-ethylhexyl) phthalate (MEHP), which is considered a reproductive and developmental toxicant. Studies on MEHP have shown that it can induce adverse effects through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7] This provides a strong basis for caution regarding potential long-term systemic effects of any compound containing the 2-ethylhexyl moiety, including this compound.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 4. Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data for 2-Ethylhexyl Hydrogen Maleate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethylhexyl hydrogen maleate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule. Our focus is on the causality behind experimental choices and the self-validating nature of spectroscopic protocols.

Introduction to this compound

This compound, also known as mono(2-ethylhexyl) maleate, is the monoester product of the reaction between maleic anhydride and 2-ethylhexanol. Its structure, featuring a carboxylic acid group, an ester, and an alkene, makes it a versatile building block in chemical synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the ¹H NMR spectrum with high accuracy based on established chemical shift principles and data from analogous structures. The spectrum is anticipated to be complex due to the chirality of the 2-ethylhexyl group, which can lead to diastereotopic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being highly dependent on concentration and solvent. |

| ~6.3-6.5 | doublet | 1H | -CH=CH- | One of the two vinyl protons, deshielded by the adjacent carbonyl group. The cis-coupling constant (J) is expected to be around 12 Hz. |

| ~6.1-6.3 | doublet | 1H | -CH=CH- | The second vinyl proton, with a similar chemical shift and coupling constant to the first, confirming the cis-stereochemistry of the maleate moiety. |

| ~4.1-4.3 | multiplet | 2H | -OCH₂- | The methylene protons adjacent to the ester oxygen are deshielded. The complexity of the multiplet arises from coupling to the chiral center's proton. |

| ~1.6-1.7 | multiplet | 1H | -CH(CH₂CH₃)- | The methine proton of the 2-ethylhexyl group. |

| ~1.2-1.5 | multiplet | 8H | -(CH₂)₄- | The four methylene groups within the hexyl chain, exhibiting overlapping signals. |

| ~0.8-1.0 | multiplet | 6H | 2 x -CH₃ | The two terminal methyl groups of the 2-ethylhexyl chain, which may appear as distinct triplets or a more complex multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for organic molecules and its single deuterium lock signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure of this compound, we expect to observe 12 distinct signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~165-168 | -C=O (ester) | The ester carbonyl carbon is also significantly deshielded. |

| ~132-135 | -CH=CH- | The olefinic carbons of the maleate group. |

| ~128-131 | -CH=CH- | The second olefinic carbon. |

| ~68-70 | -OCH₂- | The carbon of the methylene group attached to the ester oxygen. |

| ~38-40 | -CH(CH₂CH₃)- | The methine carbon of the 2-ethylhexyl group. |

| ~30-32 | -CH₂- | Aliphatic methylene carbons. |

| ~28-30 | -CH₂- | Aliphatic methylene carbons. |

| ~23-25 | -CH₂- | Aliphatic methylene carbons. |

| ~22-24 | -CH₂- | Aliphatic methylene carbons. |

| ~13-15 | -CH₃ | The terminal methyl carbon of the butyl chain. |

| ~10-12 | -CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher) ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ triplet at 77.16 ppm.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid, ester, and alkene moieties.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 2960, 2930, 2860 | Strong | C-H stretch | Alkane |

| 1720-1740 | Strong | C=O stretch | Ester |

| 1690-1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1640 | Medium | C=C stretch | Alkene |

| 1150-1250 | Strong | C-O stretch | Ester |

Interpretation of the IR Spectrum

The most prominent feature of the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of two strong carbonyl (C=O) stretching bands, one for the ester at ~1730 cm⁻¹ and another for the carboxylic acid at ~1700 cm⁻¹, is a definitive indicator of the monoester structure. The C=C stretching vibration of the maleate double bond is observed around 1640 cm⁻¹. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the 2-ethylhexyl alkyl chain.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid or a low-melting solid, the simplest method is to acquire the spectrum as a thin film. A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for routine identification.

-

-

Data Processing: A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₂H₂₀O₄), the expected molecular weight is approximately 228.28 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

Upon electron ionization, the molecular ion ([M]⁺˙) of this compound is expected to undergo several characteristic fragmentation pathways.

-

Loss of the 2-ethylhexyl group: Cleavage of the C-O bond of the ester can lead to the loss of the 2-ethylhexyl radical (•C₈H₁₇), resulting in a fragment ion corresponding to maleic acid anhydride cation at m/z 99.

-

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (octene in this case), would lead to a fragment ion at m/z 116.

-

Cleavage within the alkyl chain: Fragmentation of the 2-ethylhexyl group itself will produce a series of smaller fragment ions, typically differing by 14 Da (-CH₂-).

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

References

solubility of 2-Ethylhexyl hydrogen maleate in different solvents

An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl Hydrogen Maleate for Researchers and Formulation Scientists

Introduction

This compound (CAS: 7423-42-9), also known as mono(2-ethylhexyl) maleate, is a monoester of maleic acid and 2-ethylhexanol.[1] Its molecular structure, featuring both a hydrophilic carboxylic acid group and a significant lipophilic alkyl chain, imparts an amphiphilic character that governs its behavior in various solvents.[2] This unique duality is central to its utility as a chemical intermediate and formulation component. The compound's primary industrial significance lies in its role as a precursor to dioctyl sulfosuccinate (DOSS) salts, which are widely used as surfactants, emulsifiers, and laxatives.[3] Furthermore, it finds application in lubricants and additives where its solubility characteristics are paramount for performance and stability.[2]

Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for its effective application in chemical synthesis, drug development, and materials science. This guide provides a comprehensive overview of its solubility, grounded in physicochemical principles, and presents a validated experimental protocol for its determination, designed for researchers, scientists, and formulation professionals.

Part 1: The Physicochemical Basis of Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. For this compound (C12H20O4), the molecular architecture is the key determinant.[4]

-

Hydrophilic Region : The molecule possesses a polar carboxylic acid head group (-COOH). This group can engage in strong hydrogen bonding with polar solvents, particularly protic solvents like water and alcohols. It is also acidic, meaning it can donate a proton to form a carboxylate anion (-COO⁻), a transformation that dramatically increases aqueous solubility.[2]

-

Lipophilic Region : The branched, eight-carbon 2-ethylhexyl alkyl chain constitutes a large, non-polar tail. This region is responsible for interactions with non-polar or weakly polar organic solvents through van der Waals forces.

This dual nature means that this compound's solubility is a nuanced balance between these two competing characteristics. The principle of "like dissolves like" provides a foundational framework for prediction: polar solvents will favorably interact with the carboxylic acid group, while non-polar solvents will interact with the alkyl tail.[5] Solvents with intermediate polarity or those capable of both hydrogen bonding and non-polar interactions often prove to be the most effective.

Caption: Molecular structure of this compound.

Part 2: Quantitative Solubility Profile

The following table summarizes the known solubility of this compound in a range of common solvents. The data is compiled from chemical databases and technical sheets. It is important to note that while quantitative data is available for some solvents, others are reported qualitatively.

| Solvent | Solvent Type | Quantitative Solubility (at 25°C) | Qualitative Description | Reference(s) |

| Water | Polar Protic | 73.3 mg/L | Sparingly Soluble / Very Low | [6] |

| 5% Sodium Hydroxide (aq) | Aqueous Base | High | Soluble | [7] |

| 5% Hydrochloric Acid (aq) | Aqueous Acid | Low | Insoluble | [7] |

| Methanol | Polar Protic | Miscible (in related diester) | Miscible / Highly Soluble | |

| Ethanol | Polar Protic | Miscible (in related diester) | Miscible / Highly Soluble | |

| Acetone | Polar Aprotic | Miscible (in related diester) | Miscible / Highly Soluble | |

| Diethyl Ether | Weakly Polar | Miscible (in related diester) | Miscible / Highly Soluble | |

| Toluene | Aromatic | Miscible (in related diester) | Miscible / Highly Soluble | |

| Hexane | Non-polar | Low to Moderate | Partially Soluble | [5] |

Analysis of Solubility Data:

-

Aqueous Solubility: The solubility in pure water is very low (73.3 mg/L), a direct consequence of the large, hydrophobic alkyl chain which dominates the molecule's behavior.[6]

-

Effect of pH: The dramatic increase in solubility in 5% NaOH demonstrates the critical role of the acidic carboxylic acid group. In a basic medium, the acid is deprotonated to form the sodium maleate salt, whose ionic character makes it highly water-soluble. Conversely, in an acidic medium like 5% HCl, the carboxylic acid remains protonated, and solubility remains low.[7]

-

Organic Solvents: The compound is readily soluble or miscible in a wide array of common organic solvents, including alcohols, ethers, and ketones. This is because these solvents can effectively solvate both the polar head (via hydrogen bonding or dipole-dipole interactions) and the non-polar tail. Its solubility in purely non-polar solvents like hexane is expected to be more limited due to the polarity of the carboxylic acid group.

Part 3: Experimental Determination of Solubility

For drug development and formulation, precise and reproducible solubility data is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, valued for its reliability and accuracy.[8] Kinetic solubility methods, while faster, measure the concentration at which a compound precipitates from a stock solution (often DMSO) and may not represent true equilibrium, which is critical for understanding long-term formulation stability.[9][10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol describes a self-validating system for obtaining accurate solubility data.

1. Rationale and Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid (or liquid) phase. Agitating this mixture for an extended period (typically 24 hours) at a constant temperature ensures that this thermodynamic equilibrium is reached.[9] Subsequent separation of the solid and liquid phases followed by quantification of the solute in the liquid provides the equilibrium solubility value.

2. Materials:

-

This compound

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved compound remains at the end of the experiment, confirming saturation. As a starting point, add approximately 10-20 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the mixture to shake for at least 24 hours.[9] This duration is critical to ensure equilibrium is fully established.

-

Phase Separation: After 24 hours, remove the vials and allow them to stand for a short period to let heavier particles settle. To separate the saturated solution from the excess solute, either:

-

Filtration: Withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. Discard the first few drops to avoid any adsorption effects from the filter material.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solute. Carefully pipette the clear supernatant for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the saturated filtrate/supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., HPLC-UV) and construct a calibration curve (Concentration vs. Response).

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.

-

4. Data Reporting: Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the temperature at which the measurement was performed.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Part 4: Key Influencing Factors & Formulation Insights

Several external factors can significantly alter the solubility of this compound, and understanding them is crucial for formulation development.

-

pH: As demonstrated in the data table, pH is the most powerful tool for controlling the aqueous solubility of this compound. For formulations requiring an aqueous phase, adjusting the pH to above the pKa of the carboxylic acid group (typically 4-5) will deprotonate it, forming the highly soluble maleate salt. This principle is fundamental in creating stable emulsions, microemulsions, or aqueous solutions for drug delivery or synthesis.

-

Temperature: For most liquid-in-liquid systems, solubility increases with temperature.[5] The additional thermal energy helps overcome the intermolecular forces between solute molecules, allowing them to disperse more readily into the solvent. This can be exploited during formulation to dissolve the compound at an elevated temperature, though stability upon cooling must be confirmed to prevent precipitation.

-

Co-solvents: In complex formulations, the use of co-solvents is common. For example, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous system can significantly increase the solubility of this compound by creating a solvent environment that is more favorable to both its polar and non-polar regions.

Caption: Interplay of factors determining solubility.

Conclusion

This compound exhibits a complex solubility profile governed by its amphiphilic molecular structure. It is sparingly soluble in water but highly soluble in a wide range of organic solvents. Its aqueous solubility is critically dependent on pH, a property that can be leveraged to great effect in formulation science. For obtaining reliable and accurate data essential for research and development, the equilibrium shake-flask method remains the most trustworthy and scientifically sound approach. A thorough understanding of these principles is indispensable for any scientist working with this versatile chemical intermediate.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: N/A.

- Experiment: Solubility of Organic & Inorganic Compounds. Source: N/A.

-

Experiment 1. Solubility of Organic Compounds . Source: Scribd. URL: [Link]

-

How To Determine Solubility Of Organic Compounds? . Source: YouTube. URL: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: N/A.

-

DI(2-ETHYLHEXYL) MALEATE . Source: Ataman Kimya. URL: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Source: Dissolution Technologies. URL: [Link]

-

Bis(2-ethylhexyl) maleate . Source: Wikipedia. URL: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Source: Protocols.io. URL: [Link]

-

Solubility Testing – Shake Flask Method . Source: BioAssay Systems. URL: [Link]

-

Mono(2-ethylhexyl) maleate . Source: PubChem. URL: [Link]

-

Di-2-ethylhexyl maleate . Source: PubChem. URL: [Link]

-

Maleic acid esters (medium to long Chain) - Evaluation statement . Source: Australian Industrial Chemicals Introduction Scheme. URL: [Link]

-

DIETHYLHEXYL MALEATE . Source: Ataman Kimya. URL: [Link]

Sources

- 1. Mono(2-ethylhexyl) maleate | C12H20O4 | CID 5365056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 4. 2-Ethylhexyl Maleate | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. MALEIC ACID MONO(2-ETHYLHEXYL) ESTER | 7423-42-9 [amp.chemicalbook.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Ethylhexyl Hydrogen Maleate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-Ethylhexyl hydrogen maleate. As a crucial intermediate in various industrial applications, including the synthesis of lubricants, additives, and surfactants, a thorough understanding of its behavior under thermal stress is paramount for ensuring product quality, safety, and regulatory compliance. This document moves beyond a simple recitation of facts to offer a deep dive into the causality of its degradation, supported by detailed experimental protocols and data interpretation.

Introduction: The Significance of Thermal Stability in the Lifecycle of this compound

This compound, a monoester of maleic acid, is valued for its reactive carboxyl group and the long alkyl chain which imparts specific solubility and surface-active properties.[1] Its utility as a chemical intermediate, however, is intrinsically linked to its thermal stability.[1] Manufacturing processes, storage conditions, and end-use applications often involve elevated temperatures. Therefore, a comprehensive understanding of its thermal decomposition profile is not merely an academic exercise but a critical aspect of process optimization, risk assessment, and quality control.

This guide will elucidate the primary degradation pathways of this compound, detail the analytical techniques used to characterize its thermal behavior, and provide actionable, field-proven experimental protocols.

Predicted Thermal Degradation Pathways of this compound

Based on the chemical structure of this compound—an unsaturated dicarboxylic acid monoester—two primary thermal degradation pathways are anticipated. The prevalence of each pathway is highly dependent on the temperature and the presence of catalysts.

Pathway A: De-esterification to Maleic Anhydride and 2-Ethylhexanol

At moderately elevated temperatures, a likely degradation route is the intramolecular cyclization and elimination of the 2-ethylhexyl alcohol moiety to form maleic anhydride. This reaction is analogous to the decomposition of other maleic acid monoesters. For instance, maleic acid monomethyl ester has been shown to decompose into maleic anhydride and methanol at temperatures in the range of 140-150°C. This pathway is driven by the proximity of the carboxylic acid and ester groups, facilitating a concerted reaction mechanism.

Pathway B: Decarboxylation

At significantly higher temperatures, decarboxylation, the loss of carbon dioxide, becomes a more probable event. The decarboxylation of dicarboxylic acid monoesters is a less documented process but is known to occur under more extreme thermal conditions. For maleic acid monomethyl ester, decarboxylation to methyl acrylate has been observed at temperatures around 500°C. This suggests that the C-C bond cleavage required for decarboxylation has a higher activation energy than the de-esterification pathway.

The following diagram illustrates these two potential degradation pathways:

Caption: Predicted thermal degradation pathways of this compound.

Analytical Characterization of Thermal Stability

To experimentally investigate the thermal stability and degradation of this compound, a suite of thermal analysis and spectroscopic techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3] For this compound, TGA can reveal the onset temperature of decomposition and the number of degradation steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine transition temperatures such as melting and boiling points, as well as the enthalpy of these transitions. For this compound, DSC can identify the temperatures of endothermic and exothermic events associated with degradation. In cases where melting and decomposition overlap, high-speed DSC can be employed to separate these events.[6]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample.[7] When coupled with TGA (TGA-FTIR), it can be used to identify the gaseous products evolved during thermal decomposition, providing direct evidence for the proposed degradation pathways. Characteristic infrared absorption bands for the starting material and potential degradation products are summarized in the table below.

| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |

| This compound | O-H (Carboxylic Acid) | ~3300-2500 (broad) |

| C=O (Ester) | ~1735 | |

| C=O (Carboxylic Acid) | ~1705 | |

| Maleic Anhydride | C=O (Anhydride) | ~1850 and ~1780 |

| 2-Ethylhexanol | O-H (Alcohol) | ~3600-3200 (broad) |

| Carboxylic Acid Degradation | C-O Stretching | Shift from ~1735 to lower frequencies |

Experimental Protocols

The following protocols are designed to provide a robust framework for the investigation of the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for determining the thermal stability of liquid this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the this compound sample is homogeneous.[8]

-

Crucible Selection: Use an inert alumina or platinum crucible.

-

Sample Loading: Place 5-10 mg of the liquid sample into the crucible.[8]

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.[9]

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the derivative of the TGA curve (DTG).

-

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to investigate the thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C).

-

Ramp up to a temperature beyond the final decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

-

Determine the onset temperatures and enthalpy changes for each transition.

-

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Evolved Gas Analysis (EGA) using TGA-FTIR

This protocol allows for the identification of gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

Procedure:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

FTIR Setup:

-

Set the FTIR to continuously collect spectra of the evolved gases throughout the TGA run.

-

Ensure the transfer line and gas cell are heated to prevent condensation of the degradation products.

-

-

Data Analysis:

-

Correlate the evolution of specific gases (identified by their characteristic IR spectra) with the weight loss steps observed in the TGA data.

-

Compare the obtained spectra with reference spectra of suspected degradation products (e.g., maleic anhydride, 2-ethylhexanol, CO₂).

-

Data Interpretation and Expected Results

TGA/DTG Analysis: A multi-step weight loss in the TGA curve would suggest the presence of multiple degradation pathways occurring at different temperatures. A significant weight loss at lower temperatures (e.g., 150-250°C) would likely correspond to the de-esterification to form maleic anhydride and 2-ethylhexanol. A subsequent weight loss at much higher temperatures (e.g., >400°C) could indicate decarboxylation.

DSC Analysis: The DSC thermogram is expected to show an endothermic peak corresponding to the boiling of the compound. Overlapping or immediately following this, exothermic peaks would indicate decomposition reactions. The enthalpy of these peaks provides quantitative information about the energy released during degradation.

TGA-FTIR Analysis: The TGA-FTIR data will be crucial in confirming the proposed degradation mechanisms. The detection of the characteristic C=O stretching bands of maleic anhydride (~1850 and 1780 cm⁻¹) and the O-H stretching of 2-ethylhexanol (~3600-3200 cm⁻¹) in the evolved gas spectra, coinciding with the initial weight loss in the TGA, would provide strong evidence for Pathway A. The evolution of carbon dioxide (characteristic bands around 2350 cm⁻¹) at higher temperatures would support Pathway B.

Conclusion

The thermal stability of this compound is a critical parameter influencing its synthesis, storage, and application. A systematic investigation utilizing TGA, DSC, and TGA-FTIR provides a comprehensive understanding of its degradation behavior. The likely degradation pathways involve a lower-temperature de-esterification to maleic anhydride and 2-ethylhexanol, and a higher-temperature decarboxylation. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can obtain reliable data to ensure the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

-

Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy. (n.d.). SciRP.org. Retrieved from [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI. Retrieved from [Link]

-

TGA Sample Preparation: A Complete Guide. (2023). Torontech. Retrieved from [Link]

-

Separation of Melting and Decomposition using High Heating Rates. (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). University of Kentucky. Retrieved from [Link]

-

Thermal degradation of esters/ethers derived from tartaric acid. (2014). ResearchGate. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. (2007). ResearchGate. Retrieved from [Link]

-

Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (1986). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. Retrieved from [Link]

-

Webinar – Thermal Analysis of Organic Compounds. (n.d.). METTLER TOLEDO. Retrieved from [Link]

-

Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2023). Torontech. Retrieved from [Link]

-

Use of 2-Ethylhexyl Nitrate for the Slow Pyrolysis of Plastic Waste. (2022). MDPI. Retrieved from [Link]

-

Qualitative Analysis of Maleic Anhydride Copolymer by Pyrolysis GC/MS-combined with Imide Derivatization. (2018). ResearchGate. Retrieved from [Link]

-

DSC (top), TGA (middle), and MS (bottom) data of the reference material obtained via the wet chemical method (W). (n.d.). ResearchGate. Retrieved from [Link]

-

A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. (2023). RSC Publishing. Retrieved from [Link]

-

Pyrolysis-GC-MS and MALDI-MS methods to annotate and interpret complex samples. (2022). Iowa State University Digital Repository. Retrieved from [Link]

-

Maleic acid esters (medium to long Chain) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

-

Oxidation decomposition of unsaturated fatty acids by singlet oxygen in phospholipid bilayer membranes. (2001). PubMed. Retrieved from [Link]

-

2-Ethylhexyl glycidyl ether. (n.d.). PubChem. Retrieved from [Link]

-

Thermal Analysis. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Properties of Mono(2-ethylhexyl) phthalate (CAS 4376-20-9). (n.d.). Cheméo. Retrieved from [Link]

-

Pathways of the peroxisomal degradation of unsaturated fatty acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. Retrieved from [Link]

-

Di-2-ethylhexyl maleate. (n.d.). PubChem. Retrieved from [Link]

-

Maleic acid as a dicarboxylic acid hydrotrope for sustainable fractionation of wood at atmospheric pressure and ≤100 °C: mode and utility of lignin esterification. (2020). RSC Publishing. Retrieved from [Link]

-

Mono(2-ethylhexyl) phthalate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Maleic acid esters (short chain) - Evaluation statement. (2021). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

-

Oxidation of Unsaturated Fatty Acids. (n.d.). AK Lectures. Retrieved from [Link]

-